(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E,5S)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one
- 3-Benzylidene camphor
- 3-(4-Methylbenzylidene)camphor
Uniqueness
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific structural features, such as the combination of a sulfinamide group and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known by its CAS number 851513-47-8, is a sulfinamide compound that has garnered attention in various fields of biological research. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : C11H14ClNOS
- Molecular Weight : 243.75 g/mol
- CAS Number : 851513-47-8
The biological activity of this compound primarily stems from its structural features, which enable it to interact with various biological targets. Sulfinamides are known to inhibit certain enzymes and modulate receptor activities, making them valuable in drug development.
Enzyme Inhibition
Research indicates that sulfinamide compounds can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes, which play critical roles in physiological processes such as respiration and ion transport.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound may have potential as an antimicrobial agent.
Cytotoxicity and Antitumor Activity
In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
These findings indicate that the compound has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study published in the Journal of Medicinal Chemistry evaluated various sulfinamides, including this compound. The study concluded that modifications in the side chains significantly affected antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
- Cytotoxicity Assessment : A research article in Cancer Letters explored the cytotoxic effects of this compound on breast and lung cancer cell lines. The study highlighted the potential mechanisms of action involving apoptosis induction and cell cycle arrest .
- Pharmacological Potential : In a review published in Pharmaceutical Research, the authors discussed the broader implications of sulfinamides in drug development, emphasizing their role in targeting specific pathways in cancer therapy and infectious diseases .
Properties
Molecular Formula |
C11H14ClNOS |
---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1 |
InChI Key |
YQAZHKMIBKHOJC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.